

# 2-Methyl-1-phenylguanidine CAS number and structure

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## Compound of Interest

Compound Name: 2-Methyl-1-phenylguanidine

Cat. No.: B15474908


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An in-depth analysis of **2-Methyl-1-phenylguanidine** reveals ambiguity in its nomenclature, potentially referring to two distinct isomers: 1-(o-tolyl)guanidine, where the methyl group is attached to the phenyl ring at the ortho position, or N-methyl-N'-phenylguanidine, with the methyl group on one of the guanidine nitrogens. This guide will focus on 1-(o-tolyl)guanidine (CAS: 93-69-6), the more definitively identified compound, while also providing context on the broader class of phenylguanidines for a comprehensive overview relevant to researchers, scientists, and drug development professionals.

## Core Compound Identification and Properties

### 1.1. CAS Number and Structure

The definitive identifier for 1-(o-tolyl)guanidine is its CAS number.

- Compound Name: 1-(o-tolyl)guanidine
- CAS Number: 93-69-6
- Molecular Formula:  $C_8H_{11}N_3$
- Molecular Weight: 149.19 g/mol
- Structure: 

### 1.2. Physicochemical Data

Quantitative data for 1-(o-tolyl)guanidine and the parent compound, phenylguanidine, are summarized below for comparative analysis.

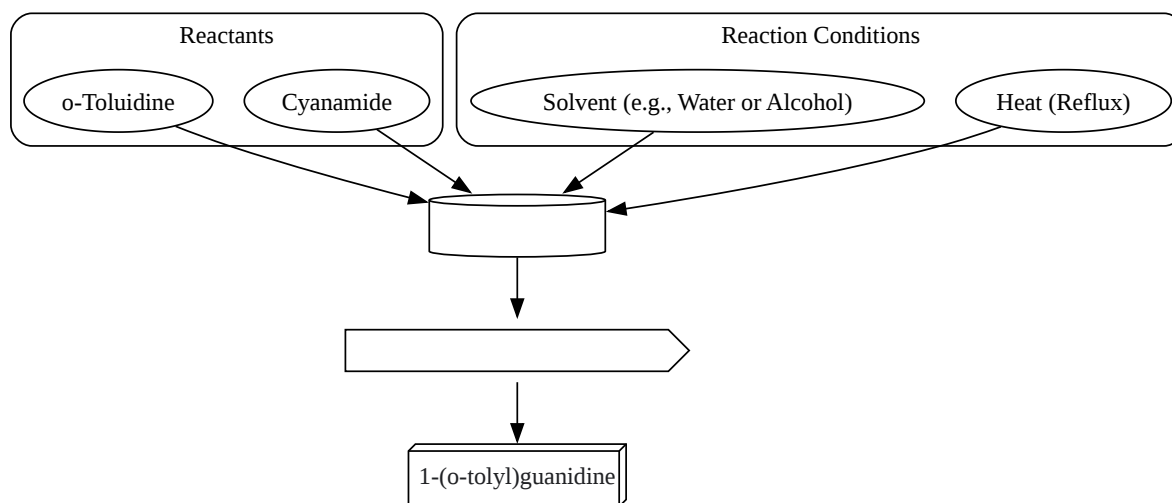
Property	1-(o-tolyl)guanidine	Phenylguanidine
CAS Number	93-69-6	2002-16-6
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub>	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub>
Molecular Weight	149.19 g/mol	135.17 g/mol
Melting Point	149-153 °C (as carbonate salt)	149-153 °C (as carbonate salt) <a href="#">[1]</a>
Boiling Point	Not available	Not available
Solubility	Soluble in aqueous base (slightly, sonicated) <a href="#">[2]</a>	Not available

## Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following sections outline protocols for the synthesis of phenylguanidines, which can be adapted for 1-(o-tolyl)guanidine.

### 2.1. General Synthesis of Phenylguanidines

A common method for the synthesis of phenylguanidines involves the reaction of a corresponding aniline with cyanamide or a derivative thereof. For 1-(o-tolyl)guanidine, o-toluidine would be the starting aniline.



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Caption: Hypothesized inhibition of the PLK1 signaling pathway by phenylguanidine derivatives.

This diagram illustrates that by inhibiting PLK1, phenylguanidine derivatives can disrupt cell cycle progression, potentially leading to apoptosis in cancer cells. This makes them interesting candidates for further investigation in oncology drug development.

This technical guide provides a foundational understanding of 1-(o-tolyl)guanidine, a likely interpretation of the user's query for "**2-Methyl-1-phenylguanidine**." The provided data on its properties, a general synthesis protocol, and a hypothesized mechanism of action serve as a valuable resource for researchers and professionals in the field of drug development. Further experimental studies are warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

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## References

- 1. Phenylguanidine = 99 14018-90-7 [sigmaaldrich.com]
- 2. Phenylguanidine carbonate salt CAS#: 14018-90-7 [m.chemicalbook.com]
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